molecular formula C9H11BrClNS B14767140 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine

Katalognummer: B14767140
Molekulargewicht: 280.61 g/mol
InChI-Schlüssel: OXIRSJXJVNEGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a thiophene ring substituted with bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is unique due to the specific combination of the thiophene and pyrrolidine rings, along with the bromine and chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H11BrClNS

Molekulargewicht

280.61 g/mol

IUPAC-Name

1-[(4-bromo-5-chlorothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H11BrClNS/c10-8-5-7(13-9(8)11)6-12-3-1-2-4-12/h5H,1-4,6H2

InChI-Schlüssel

OXIRSJXJVNEGCM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=CC(=C(S2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.